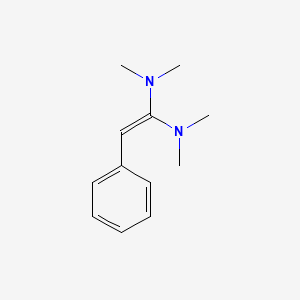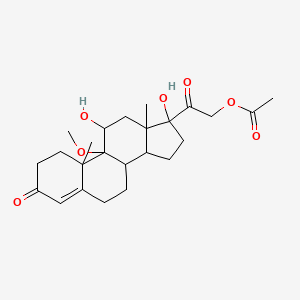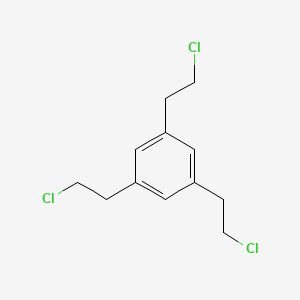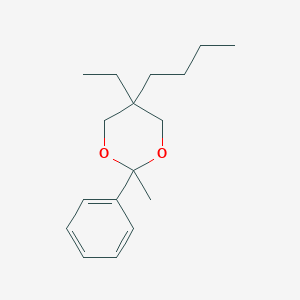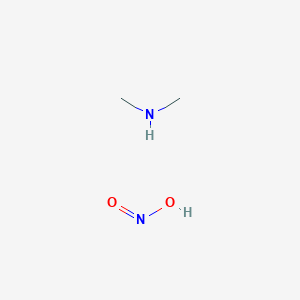
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine is a unique organosilicon compound that features both silicon and lead atoms within its structure
Méthodes De Préparation
The synthesis of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with trimethylplumbyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction mixture is usually heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of simpler organosilicon and organolead compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl or trimethylplumbyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon and organolead compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biological macromolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as a lead compound in drug development.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The silicon and lead atoms within the compound can form bonds with other elements, facilitating various chemical reactions. The compound’s unique structure allows it to participate in both nucleophilic and electrophilic reactions, making it a versatile reagent in chemical synthesis .
Comparaison Avec Des Composés Similaires
1,1,1-Trimethyl-N-(trimethylplumbyl)-N-(trimethylsilyl)silanamine can be compared with other similar compounds, such as:
Trimethylsilylamine: Lacks the lead atom, making it less versatile in certain reactions.
Trimethylplumbylamine: Lacks the silicon atom, limiting its applications in organosilicon chemistry.
Trimethylsilylchloride: A simpler compound that does not contain the amine or lead groups, making it less reactive in certain contexts.
This comparison highlights the uniqueness of this compound, particularly its dual functionality due to the presence of both silicon and lead atoms.
Propriétés
Numéro CAS |
17964-63-5 |
|---|---|
Formule moléculaire |
C9H27NPbSi2 |
Poids moléculaire |
413 g/mol |
Nom IUPAC |
[dimethyl-[trimethylplumbyl(trimethylsilyl)amino]silyl]methane |
InChI |
InChI=1S/C6H18NSi2.3CH3.Pb/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 |
Clé InChI |
IYSZLEIOKZPSRI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](C)(C)C)[Pb](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




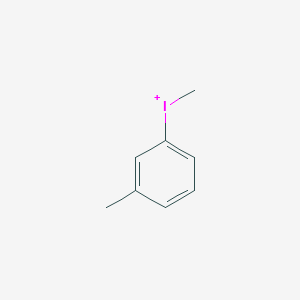

![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

